

Interpreting Mass Spectrometry Data: A Comparative Guide for 7-bromo-1H-indene

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Compound of Interest

Compound Name: 7-Bromo-1H-indene

Cat. No.: B176729

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For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone technique for determining molecular weight and obtaining structural information through fragmentation analysis. This guide provides a framework for interpreting the mass spectrometry data of **7-bromo-1H-indene**, comparing its expected fragmentation pattern with that of its parent compound, 1H-indene.

Comparison of Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratio (m/z) values and their expected relative abundances for **7-bromo-1H-indene**, contrasted with the experimental data for 1H-indene. The data for **7-bromo-1H-indene** is predicted based on common fragmentation patterns of brominated aromatic compounds.

Compound	Molecular Ion (M^+) [m/z]	$[M+2]^+$ [m/z]	$[M-Br]^+$ [m/z]	$[M-HBr]^+$ [m/z]	Key Fragment [m/z]
7-bromo-1H-indene	194 (Predicted)	196 (Predicted)	115 (Predicted)	114 (Predicted)	89, 63
1H-indene	116	Not Applicable	Not Applicable	Not Applicable	115, 89, 63

Predicted Fragmentation of 7-bromo-1H-indene

The mass spectrum of **7-bromo-1H-indene** is expected to be characterized by a prominent molecular ion peak due to the stability of the aromatic system. A key feature will be the isotopic pattern of bromine, where the ^{79}Br and ^{81}Br isotopes are present in a nearly 1:1 ratio. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units ($M+\bullet$ and $M+2+\bullet$).

The primary fragmentation pathways anticipated for **7-bromo-1H-indene** are the loss of a bromine atom and the elimination of a hydrogen bromide molecule.

- Loss of Bromine Radical: Cleavage of the C-Br bond would result in the formation of an indenyl cation at m/z 115.
- Loss of HBr: The elimination of HBr would lead to the formation of a dehydroindene radical cation at m/z 114.

Further fragmentation of the indenyl cation (m/z 115) would likely follow patterns similar to those observed for 1H-indene, yielding characteristic fragments at m/z 89 (loss of C_2H_2) and m/z 63 (loss of another C_2H_2).

Experimental Protocol for Mass Spectrometry Analysis

To acquire mass spectrometry data for **7-bromo-1H-indene** and similar compounds, the following experimental protocol is recommended:

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is suitable for separating aromatic compounds.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane).
- Injection Mode: Splitless.

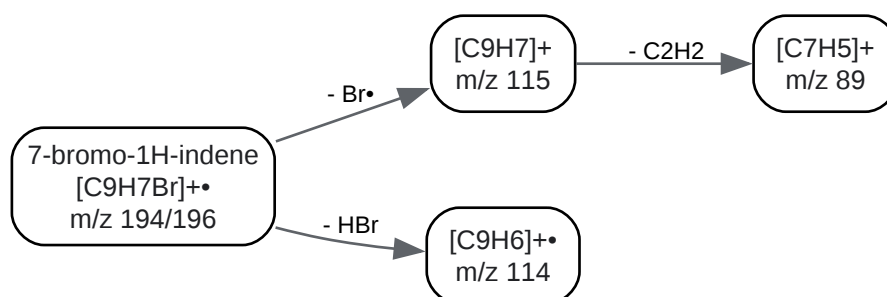
MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Rate: 2 scans/second.

Data Analysis:

- The acquired mass spectra should be analyzed to identify the molecular ion peak and major fragment ions. Comparison with spectral libraries (e.g., NIST) can aid in structural confirmation.

Fragmentation Pathway Diagram



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Caption: Predicted fragmentation pathway of **7-bromo-1H-indene**.

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